3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine
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Overview
Description
3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine is a compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often catalyzed by transition metal complexes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions.
Medicine: The compound has shown promise as an antifungal and antibacterial agent.
Industry: In the industrial sector, the compound is used in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine involves the inhibition of specific enzymes and proteins. The triazole ring can bind to the active site of enzymes, blocking their activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects . The difluorophenyl group enhances the binding affinity and specificity of the compound, making it more effective .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains.
Uniqueness
3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine stands out due to its unique combination of a triazole ring and a difluorophenyl group. This combination enhances its biological activity and specificity, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-[[4-(3,5-difluorophenyl)triazol-1-yl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4/c15-12-4-11(5-13(16)6-12)14-9-20(19-18-14)8-10-2-1-3-17-7-10/h4-6,9-10,17H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZQDWNTHCTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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